molecular formula C22H32N2O2 B14888079 Bis(adamantan-1-yl)oxamide

Bis(adamantan-1-yl)oxamide

Cat. No.: B14888079
M. Wt: 356.5 g/mol
InChI Key: WZSLZOBFOVJLHJ-UHFFFAOYSA-N
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Description

Bis(adamantan-1-yl)oxamide: is a compound that features two adamantane groups attached to an oxamide core. Adamantane is a highly symmetrical and rigid polycyclic hydrocarbon, known for its stability and unique structural properties. The incorporation of adamantane groups into various compounds often enhances their stability, lipophilicity, and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(adamantan-1-yl)oxamide typically involves the reaction of adamantane derivatives with oxalyl chloride and amines. One common method includes the reaction of adamantane-1-carboxylic acid with oxalyl chloride to form adamantane-1-carbonyl chloride, which is then reacted with an amine to produce the desired oxamide . The reaction is usually carried out in an inert solvent like methylene chloride under mild conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: Bis(adamantan-1-yl)oxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of bis(adamantan-1-yl)oxamide is largely dependent on its structural features. The adamantane groups provide a rigid and stable framework that can interact with various molecular targets. The oxamide core can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity . The compound can disrupt enzyme activity, inhibit protein-protein interactions, and modulate signaling pathways .

Comparison with Similar Compounds

Uniqueness: Bis(adamantan-1-yl)oxamide stands out due to its oxamide core, which provides additional hydrogen bonding capabilities and enhances its potential for biological interactions. The presence of two adamantane groups further increases its stability and lipophilicity, making it a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C22H32N2O2

Molecular Weight

356.5 g/mol

IUPAC Name

N,N'-bis(1-adamantyl)oxamide

InChI

InChI=1S/C22H32N2O2/c25-19(23-21-7-13-1-14(8-21)3-15(2-13)9-21)20(26)24-22-10-16-4-17(11-22)6-18(5-16)12-22/h13-18H,1-12H2,(H,23,25)(H,24,26)

InChI Key

WZSLZOBFOVJLHJ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C(=O)NC45CC6CC(C4)CC(C6)C5

Origin of Product

United States

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